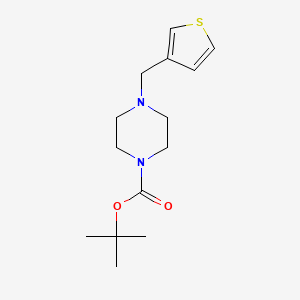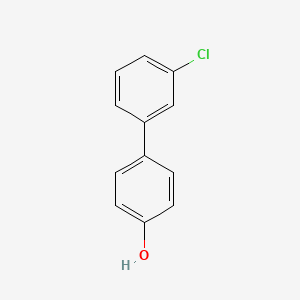
4-(3-Chlorophenyl)phenol
Overview
Description
4-(3-Chlorophenyl)phenol is a derivative of chlorophenol, which is a class of compounds that are ubiquitous contaminants in the environment . These compounds are used as intermediates in manufacturing agricultural chemicals, pharmaceuticals, biocides, and dyes .
Synthesis Analysis
The synthesis of chlorophenolic compounds is often associated with industrial waste, pesticides, and insecticides, or by degradation of complex chlorinated hydrocarbons . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis
The molecular structure of this compound is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule . The overall geometry of the molecule is largely planar .Chemical Reactions Analysis
Chlorophenols can undergo a variety of chemical reactions. For example, they can be acetylated, then preliminarily extracted with n-hexane . The enriched chlorophenols can then be directly analyzed using gas chromatography with an electron-capture detector .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.65 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 204.0341926 g/mol .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study conducted molecular docking and quantum chemical calculations on a compound similar to 4-(3-Chlorophenyl)phenol, analyzing its molecular structure and spectroscopic data through DFT calculations. The research highlighted the molecule's geometry optimization, vibrational spectra, bond lengths and angles, charge transfer, and potential biological effects based on molecular docking results (Viji et al., 2020).
Environmental Detection and Analysis
Research focused on detecting phenolic compounds, including chlorophenols, in water and industrial effluents. The study utilized liquid-solid extraction (LSE) followed by liquid chromatography for efficient detection and quantification of these compounds (Castillo, Puig, & Barceló, 1997).
Biodegradation Studies
Cometabolic degradation of chlorophenols, including 4-chlorophenol, by Acinetobacter species was explored. The research demonstrated various patterns of degradation in different concentration ratios, offering insights into the biodegradation pathways and environmental impact of chlorophenols (Kim & Hao, 1999).
Metabolic Profiling in Biodegradation
A study on Pseudomonas sp. cbp1-3 investigated the metabolic changes during the biodegradation of phenol and 4-chlorophenol. This research provided novel insights into the biodegradation of mixed phenolic compounds, enhancing understanding of pollutant transformation processes (Liu et al., 2014).
Adsorption and Photocatalysis Research
Investigations into the adsorption of phenolic compounds on activated carbon fibers (ACFs) and visible-light-induced photocatalytic degradation of chlorophenols, including 4-chlorophenol, were conducted. These studies are crucial for environmental remediation and wastewater treatment technologies (Liu et al., 2010; Kim & Choi, 2005)(https://consensus.app/papers/visiblelightinduced-degradation-4chlorophenol-kim/a196d908f0a25baf9170402c8fb9bad2/?utm_source=chatgpt).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that chlorphenesin, a similar compound, acts in the central nervous system (cns) rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
The major mode of action of chlorophenols, which include 4-(3-Chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a bacterial consortium utilized a similar compound as a single carbon source at a wide pH range, temperature, and in the presence of heavy metals . Additionally, the degradation of chlorophenols can be affected by the presence of nitrate .
Safety and Hazards
Future Directions
Given the recalcitrant nature of chlorophenolic compounds to degradation, a good understanding of the fate and transport of these compounds and their derivatives is needed for a clearer view of the associated risks and mechanisms of pathogenicity to humans and animals . This will help in developing effective mitigation measures.
Properties
IUPAC Name |
4-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLSFZHXNFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560663 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-57-2 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



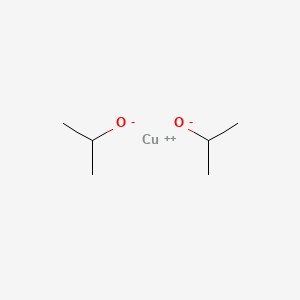
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)




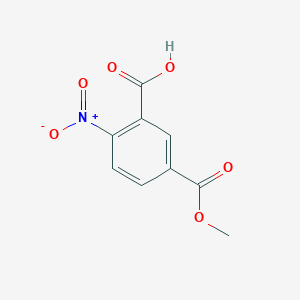
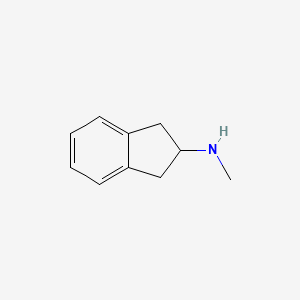
![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

